1-(p-tolyl)-4-(1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
Description
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Properties
IUPAC Name |
4-[1-[2-(4-methylphenoxy)ethyl]benzimidazol-2-yl]-1-(4-methylphenyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O2/c1-19-7-11-22(12-8-19)30-18-21(17-26(30)31)27-28-24-5-3-4-6-25(24)29(27)15-16-32-23-13-9-20(2)10-14-23/h3-14,21H,15-18H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUSMJHVUBAWQCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCOC5=CC=C(C=C5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are Cu2+ ions and Hg2+ ions . These ions play a crucial role in various biological processes, and their detection is of great importance in biochemistry and environmental science.
Mode of Action
The compound interacts with its targets through a mechanism known as Excited State Intramolecular Proton Transfer (ESIPT) . This process involves the transfer of a proton in the excited state, leading to a change in the fluorescent response of the compound. The difference in the linker of the probe molecules leads to a radical change in the fluorescent response of the probes to Cu2+.
Biochemical Pathways
The compound affects the biochemical pathways involving Cu2+ and Hg2+ ions . The changes in these pathways can lead to downstream effects such as alterations in enzyme activity, protein function, and cellular signaling.
Pharmacokinetics
The compound exhibits excellent water solubility, which can enhance its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.
Result of Action
The interaction of the compound with its targets results in a change in its fluorescence. This change can be used to detect the presence of Cu2+ and Hg2+ ions . Moreover, the compound has been shown to have excellent cell permeability and can be used for imaging Cu2+ within living cells.
Action Environment
The action of the compound can be influenced by various environmental factors such as pH and the presence of other ions. For instance, the compound has been shown to have a wide pH range and high selectivity and sensitivity to Cu2+. .
Biological Activity
1-(p-tolyl)-4-(1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a complex organic compound with the molecular formula C27H27N3O2. This compound has garnered attention in scientific research due to its unique structural features, which include a pyrrolidinone core and a benzimidazole ring, contributing to its diverse biological activities.
Chemical Structure and Properties
The compound is characterized by:
- Molecular Weight : Approximately 425.53 g/mol
- Purity : Typically around 95%
- Structural Features : Incorporates multiple functional groups that enhance its reactivity and biological interactions.
Table 1: Structural Characteristics
| Property | Details |
|---|---|
| Molecular Formula | C27H27N3O2 |
| Molecular Weight | 425.53 g/mol |
| Purity | ~95% |
The biological activity of this compound is primarily mediated through its interaction with various biological macromolecules. It has been shown to form stable complexes with metal ions, particularly Cu²⁺, which are crucial in numerous biochemical pathways. This interaction can alter fluorescence properties, indicating potential applications in biological sensing and environmental monitoring.
Biological Activity
Research has indicated that this compound exhibits several notable biological activities:
Antimicrobial Activity
Benzimidazole derivatives, including this compound, are known for their antimicrobial properties. Studies have demonstrated that similar compounds can inhibit the growth of various bacterial strains, suggesting potential applications in drug development for infectious diseases .
COX Inhibition
The compound's structure suggests potential as a COX inhibitor, which is significant in the treatment of inflammatory diseases. While specific IC50 values for this compound are not extensively documented, related compounds have shown moderate to strong inhibitory activity against COX enzymes, indicating a promising avenue for further research .
Case Studies and Research Findings
Scientific Research Applications
Environmental Monitoring
The ability of this compound to detect metal ions through fluorescence changes makes it an effective tool for environmental monitoring. It can be employed in sensing applications to identify the presence of toxic heavy metals such as Cu²⁺ and Hg²⁺ in water samples, contributing to environmental safety assessments .
Pharmacological Research
Due to its structural characteristics, this compound may exhibit pharmacological properties similar to other pyrrolidine derivatives. Research indicates that compounds with similar structures have shown potential as antitumor agents, anticonvulsants, and sedatives. Thus, further exploration into its biological activity could lead to the development of new therapeutic agents .
Analytical Chemistry
In analytical chemistry, the compound's unique interactions with metal ions can be harnessed for developing novel analytical techniques. Its fluorescence properties can be utilized in assays for quantifying metal ion concentrations in various matrices, enhancing the sensitivity and specificity of detection methods.
Case Study 1: Metal Ion Detection
A study demonstrated the effectiveness of 1-(p-tolyl)-4-(1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one in detecting Cu²⁺ ions in aqueous solutions. The fluorescence intensity was significantly altered upon binding with Cu²⁺, indicating its potential use as a fluorescent probe for environmental monitoring.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
